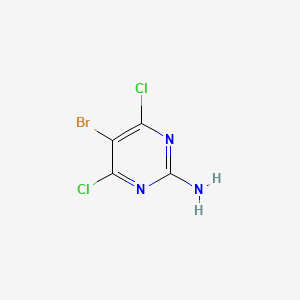

5-溴-4,6-二氯嘧啶-2-胺

描述

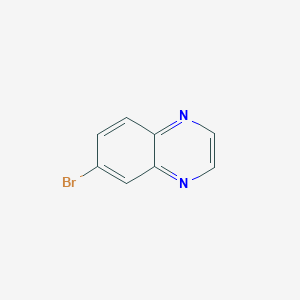

5-Bromo-4,6-dichloropyrimidin-2-amine is a compound of interest due to its utility in the synthesis of various derivatives with significant biological activities. Its synthesis typically involves nucleophilic substitution reactions and is characterized by its bromo and chloro substituents, which make it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives involves nucleophilic substitution reactions. For instance, a series of novel derivatives were synthesized by reacting with various sulfonyl and acid chlorides, characterized by spectral studies including FT-IR, 1H NMR, and LC-MS, indicating the formation of desired compounds with high specificity (Ranganatha et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives, like 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was studied using X-ray crystallography. These analyses showed regioselective displacement reactions, indicating the complexity and specificity of the molecular structure of these compounds (Doulah et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives are influenced by their halogen substituents. These properties facilitate further chemical modifications, enabling the synthesis of a wide range of biologically active compounds. For example, regioselective displacement reactions with ammonia and subsequent reactions with secondary amines highlight the compound's chemical versatility (A. Doulah et al., 2014).

Physical Properties Analysis

The physical properties, including crystallinity and solubility, are crucial for the compound's application in synthesis. The crystalline structure, confirmed by X-ray diffraction, shows significant intramolecular and intermolecular interactions, influencing the compound's stability and reactivity (Martins et al., 1998).

Chemical Properties Analysis

5-Bromo-4,6-dichloropyrimidin-2-amine's chemical properties, such as reactivity towards nucleophiles and electrophiles, are central to its role as an intermediate in organic synthesis. These properties are exploited in the synthesis of complex molecules, where the compound acts as a key intermediate due to its active bromo and chloro groups (Hou et al., 2016).

科学研究应用

化学反应中的区域选择性

5-溴-4,6-二氯嘧啶-2-胺因其在区域选择性化学反应中的作用而受到研究。Doulah 等人 (2014) 的一项研究探索了该化合物与氨的区域选择性取代反应,导致形成 5-溴-2-氯-6-甲基嘧啶-4-胺。该过程在合成各种氨基嘧啶中具有重要意义,展示了该化合物在创建多样化学结构中的效用 (Doulah 等人,2014)。

抗菌和抗真菌活性

Ranganatha 等人 (2018) 合成了具有显着体外抗菌和抗真菌活性的新型 5-溴-2-氯嘧啶-4-胺衍生物。这突出了 5-溴-4,6-二氯嘧啶-2-胺衍生物在药理学和生物医学研究中的潜力,特别是在开发新的抗菌剂方面 (Ranganatha 等人,2018)。

杂环化合物的合成

Afrough 等人 (2019) 介绍了一种使用 5-溴-4,6-二氯嘧啶-2-胺合成嘧啶并[4′,5′:5,6][1,4]噻嗪并[2,3-b]喹喔啉衍生物的方法。该研究展示了该化合物在形成复杂的杂环结构中的作用,这在各种化学和制药应用中至关重要 (Afrough 等人,2019)。

钯催化的反应

Ji、Li 和 Bunnelle (2003) 使用钯-Xantphos 络合物研究了相关化合物 5-溴-2-氯吡啶的胺化反应。该研究提供了对类似溴-二氯嘧啶在钯催化反应中的行为的见解,这在有机合成和药物制造中至关重要 (Ji 等人,2003)。

偶氮化合物的合成

Nikpour 等人 (2012) 报道了使用 5-溴-2,4-二氯-6-烷基嘧啶有效合成了基于嘧啶并[4,5-e][1,3,4]噻二嗪的新型偶氮化合物。这显示了溴-二氯嘧啶在制造偶氮染料中的用途,偶氮染料在纺织工业和生物染色中具有应用 (Nikpour 等人,2012)。

安全和危害

5-Bromo-4,6-dichloropyrimidin-2-amine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. . This indicates that the compound is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and may cause skin irritation or allergic skin reactions .

属性

IUPAC Name |

5-bromo-4,6-dichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUORAFVFXRKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347145 | |

| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7781-26-2 | |

| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)